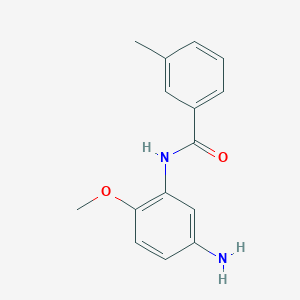

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Beschreibung

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

IUPAC Name : N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide

Molecular Formula : C₁₅H₁₆N₂O₂

Molecular Weight : 256.30 g/mol

SMILES Code : O=C(NC1=CC(N)=CC=C1OC)C2=CC=CC(C)=C2

The compound consists of a benzamide core (C₇H₇NO) substituted at the 3-position with a methyl group and linked via an amide bond to a 5-amino-2-methoxyphenyl group. Key functional groups include:

- Primary amide (C=O-NH)

- Amine (NH₂)

- Methoxy (OCH₃)

- Aromatic rings (benzene and substituted phenyl)

Table 1: Molecular Formula Breakdown

| Component | Quantity | Element Contribution |

|---|---|---|

| Benzene ring | 1 | C₆H₄ |

| Methyl group | 1 | CH₃ |

| Carbonyl group | 1 | C=O |

| Amide linkage | 1 | NH |

| 5-Amino group | 1 | NH₂ |

| 2-Methoxy group | 1 | OCH₃ |

Crystallographic Data and Conformational Studies

While specific crystallographic data for this compound is not explicitly reported in available literature, X-ray crystallography methodologies applicable to amide-containing aromatic compounds suggest the following:

Predicted Crystallographic Features :

- Crystal System : Likely monoclinic or orthorhombic due to planar aromatic systems and hydrogen-bonding potential.

- Space Group : Hypothetical candidates include P2₁/c or Pbca, common in benzamide derivatives.

- Hydrogen Bonding : Intermolecular NH...O and NH...N interactions between amide and amino groups.

Conformational Analysis :

- Amide Planarity : The C=O-NH group adopts a planar geometry due to resonance stabilization.

- Aromatic Ring Orientation : The 5-amino-2-methoxyphenyl group likely adopts a coplanar arrangement with the benzamide core to maximize conjugation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR Data (Predicted) :

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ (amine) | 5.0–5.5 | Broad singlet | 2H |

| Aromatic (H-4, H-6, H-3') | 6.5–7.0 | m | 3H |

| Aromatic (H-3, H-4, H-5) | 7.2–7.6 | m | 3H |

| Methyl (CH₃) | 2.4 | s | 3H |

| Methoxy (OCH₃) | 3.8 | s | 3H |

¹³C NMR Data (Predicted) :

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 165–170 |

| Aromatic (C-1', C-2', C-5') | 112–125 |

| Aromatic (C-3', C-4', C-6') | 128–140 |

| Methyl (CH₃) | 20–25 |

| Methoxy (OCH₃) | 55–60 |

Note: Experimental NMR data for analogous compounds (e.g., N-(3-methoxyphenyl)-2-methylbenzamide) show aromatic protons at δ 6.7–7.8 ppm and methyl signals at δ 2.4–2.6 ppm .

Infrared (IR) and Raman Spectroscopic Features

Key IR Peaks :

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3300–3500 | NH₂ stretching (amine) |

| 1650–1700 | C=O stretching (amide) |

| 1600–1500 | Aromatic C=C stretching |

| 1250–1300 | C-N stretching (amide) |

| 810–900 | OCH₃ bending (methoxy) |

Raman Peaks :

- C=O stretch : ~1680 cm⁻¹ (weak)

- Aromatic ring vibrations : 1450–1600 cm⁻¹ (strong)

- NH₂ bending : ~1600 cm⁻¹ (medium)

Mass Spectrometric Fragmentation Patterns

Proposed Fragmentation Pathways :

| m/z | Fragment Ion | Charge State |

|---|---|---|

| 256 | [M]⁺ (Molecular ion) | +1 |

| 225 | [M - OCH₃]⁺ (Loss of methoxy) | +1 |

| 199 | [M - C₇H₇NO]⁺ (Benzamide loss) | +1 |

| 135 | [C₈H₉N₂O]⁺ (Aniline derivative) | +1 |

Key Fragmentation Observations :

- Dominant Peak : m/z 256 (M⁺)

- Secondary Peaks : m/z 225 (methoxy loss), m/z 199 (benzamide cleavage)

- Diagnostic Peaks : m/z 135 (aniline-related fragment)

Eigenschaften

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-4-3-5-11(8-10)15(18)17-13-9-12(16)6-7-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBTZVRVNGHWGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide and analogous compounds:

Structural and Functional Insights

Directing Group Efficacy: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibits strong N,O-bidentate coordination, enabling metal-catalyzed C–H functionalization via stable five-membered chelates . In contrast, this compound may act as a weaker directing group due to the electron-donating methoxy and amino groups, which could reduce metal coordination efficiency.

Toxicity Profile: N-(5-Amino-2-methoxyphenyl)acetamide shows minimal inhibition of methanogenic bacteria (50% inhibition at >25 μM), whereas azo-dimer analogs are highly toxic . This suggests that the benzamide group in the target compound may modulate bioactivity compared to simpler acetamides.

Synthetic Efficiency :

- Acyl chloride routes (e.g., 62% yield for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are more efficient than carboxylic acid coupling (11% yield) . Similar protocols would apply to the target compound.

Spectroscopic Characterization: Quantum chemical computations predict distinct NMR shifts for this compound, with aromatic protons in δ 6.5–8.0 ppm (1H NMR) and carbonyl carbons at ~168 ppm (13C NMR) . These align with experimental data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (C=O at 167.5 ppm) .

Biologische Aktivität

N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.33 g/mol

This compound features an amino group, a methoxy group, and a benzamide structure, which contribute to its biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound may bind to various enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance:

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in disease pathways, which could lead to anticancer effects.

- Receptor Modulation : Its structural components allow for interactions with receptors that are critical in cancer progression and inflammation.

Anticancer Properties

This compound has been investigated for its anticancer properties. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MDA-MB-231 (Breast Cancer) | 8.7 | |

| HCT-15 (Colon Cancer) | 12.2 |

In studies, the compound demonstrated dose-dependent growth inhibition in these cell lines, indicating its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains, with results suggesting effective inhibition.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

These findings support the compound's potential use in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy in A549 Cells

A study focused on the effect of this compound on A549 lung cancer cells showed that the compound induced apoptosis through caspase-independent pathways. The study reported an IC value of 10.5 µM, indicating significant cytotoxicity.

Case Study 2: Synergistic Effects with Other Anticancer Agents

Research exploring the combination of this compound with established chemotherapeutics revealed enhanced efficacy against MDA-MB-231 cells. The combination treatment resulted in a reduction of IC values compared to monotherapy, suggesting a potential synergistic effect that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Amino-2-methoxyphenyl)-3-methylbenzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions between substituted benzoyl chlorides and aminophenol derivatives. Catalysts like palladium or copper can enhance efficiency in forming the amide bond . Reaction conditions (e.g., solvent polarity, temperature, and base selection) must be optimized to minimize side reactions. For example, anhydrous conditions with triethylamine as a base are critical to prevent hydrolysis of intermediates . Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography or recrystallization .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H, ¹³C) to verify aromatic proton environments and amide linkages .

- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine and amide) .

- X-ray crystallography (using SHELX programs for refinement) to resolve bond angles and confirm stereochemistry .

- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

Q. What are the key physicochemical properties relevant to its stability and solubility in research applications?

- Methodological Answer : Key properties include:

- LogP (partition coefficient) to predict lipophilicity and membrane permeability; computational tools like PubChem-derived data can provide estimates .

- Thermal stability via TGA/DSC to assess decomposition temperatures .

- Aqueous solubility measured via shake-flask or HPLC methods, adjusted using co-solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Mechanistic studies involve:

- Molecular docking (using software like AutoDock) to model binding to targets like COX-2, analogous to structurally related benzamides that inhibit prostaglandin synthesis .

- Enzyme inhibition assays (e.g., fluorometric or colorimetric) to measure IC₅₀ values against urease or cyclooxygenases .

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What experimental strategies can resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions may arise from assay variability or impurity profiles. Strategies include:

- Reproducibility protocols : Standardize cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., incubation time, serum concentration) .

- HPLC purity validation (>95% purity) to exclude confounding effects of synthetic byproducts .

- Meta-analysis of SAR data from analogs (e.g., comparing methoxy vs. methylthio substitutions) to identify critical pharmacophores .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Synthetic diversification : Introduce substituents at the methoxy or methyl groups to evaluate electronic/steric effects on activity .

- In vitro screening : Test derivatives against panels of enzymes/cell lines to correlate structural modifications with potency .

- Computational QSAR models : Use Gaussian or MOE software to predict bioactivity based on descriptors like HOMO/LUMO energies or polar surface area .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Challenges include poor crystal growth due to flexible side chains or solvent inclusion. Mitigation strategies:

- Solvent screening : Use mixed solvents (e.g., ethanol/water) to optimize supersaturation .

- Temperature gradients : Slow cooling from saturated solutions to promote nucleation .

- Cryoprotection : For X-ray studies, use glycerol or paraffin oil to prevent ice formation during data collection .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting crystallographic data from different refinement software?

- Methodological Answer : Cross-validate using multiple programs (e.g., SHELXL vs. WinGX) and apply Hamilton’s R-factor test to assess model reliability . Discrepancies in bond lengths >0.02 Å or R-values >5% warrant re-examination of electron density maps .

Q. What statistical methods are appropriate for interpreting dose-response data in biological assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and p-values to assess significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.